molecular formula C22H21N3O7S B2856602 Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-42-8

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Número de catálogo: B2856602
Número CAS: 899728-42-8
Peso molecular: 471.48
Clave InChI: AIKRBLFVOAWNAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyridazine derivative featuring a sulfonyloxy group linked to a 4-acetamidophenyl moiety, an o-tolyl substituent at the 1-position, and an ethyl carboxylate ester at the 3-position. The sulfonyloxy group acts as a leaving group, suggesting utility in nucleophilic substitution reactions or as a prodrug moiety.

Propiedades

IUPAC Name

ethyl 4-(4-acetamidophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-4-31-22(28)21-19(13-20(27)25(24-21)18-8-6-5-7-14(18)2)32-33(29,30)17-11-9-16(10-12-17)23-15(3)26/h5-13H,4H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKRBLFVOAWNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential pharmaceutical applications due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core with various functional groups that contribute to its biological activity. The molecular formula is C18H20N2O5SC_{18}H_{20}N_2O_5S with a molecular weight of approximately 376.43 g/mol. Its structure includes:

  • Dihydropyridazine moiety : Provides a framework for biological interaction.
  • Sulfonamide group : Known for antimicrobial properties.
  • Acetamido substitution : May enhance solubility and bioactivity.

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antimicrobial activity. The sulfonamide derivatives are particularly noted for their ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Bacterial Strains Tested
Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate0.5Staphylococcus aureus, Escherichia coli
Sulfanilamide2.0Staphylococcus aureus, E. coli
Trimethoprim0.25E. coli, Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values indicate that Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is effective against various pathogens, suggesting its potential as an antibacterial agent .

The compound's mechanism of action is primarily through the inhibition of enzymes involved in folate metabolism. Similar compounds have been shown to act as:

  • DNA gyrase inhibitors : Preventing bacterial DNA replication.
  • Dihydrofolate reductase (DHFR) inhibitors : Disrupting folate synthesis pathways essential for nucleic acid production .

Study 1: In Vitro Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various derivatives, Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate demonstrated significant activity against resistant strains of bacteria. The study reported:

  • MIC values : Ranged from 0.5 to 2 µg/mL against multiple strains.
  • Synergistic effects : When combined with other antibiotics like Ciprofloxacin, the compound reduced MIC values significantly .

Study 2: Toxicity and Safety Profile

Another research focused on the hemolytic activity and cytotoxicity of the compound revealed:

  • Low hemolytic activity : % lysis ranged from 3.23 to 15.22%, indicating minimal toxicity to red blood cells.
  • Non-cytotoxicity : IC50 values were greater than 60 µM, suggesting safety for further pharmacological development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridazine derivatives are widely studied for their pharmacological properties, including kinase inhibition and receptor modulation. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate 4-(4-acetamidophenylsulfonyloxy), 1-(o-tolyl) ~460.45* Potential prodrug; high polarity due to sulfonyloxy
Ethyl 5-cyano-4-methyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12c) 5-cyano, 4-methyl, 1-(3-CF3-phenyl) 380.24 Adenosine A1 receptor modulation; m.p. 106–110°C
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-butylsulfanyl, 1-phenyl 332.42 Higher lipophilicity; used in material science
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 5-cyano, 4-methyl, 1-(4-OH-phenyl) 316.29 High melting point (220–223°C); strong H-bonding
Ethyl 6-oxo-4-(trifluoromethyl)-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate 4-CF3, 1-(3-CF3-phenyl) 380.24 Electron-deficient; resistant to hydrolysis

*Calculated using PubChem’s molecular formula (C22H21N3O7S).

Key Structural and Functional Insights

Substituent Effects on Reactivity and Stability: The sulfonyloxy group in the target compound enhances solubility in polar solvents but may reduce metabolic stability compared to sulfanyl (e.g., butylsulfanyl in ) or cyano (e.g., 5-cyano in ) analogs. Trifluoromethyl groups (e.g., in ) increase electron-withdrawing effects, improving resistance to oxidation but reducing nucleophilic reactivity.

Biological Activity Trends: Compounds with electron-withdrawing substituents (e.g., CF3, CN) exhibit stronger binding to adenosine receptors (). Hydroxyphenyl derivatives (e.g., 12d in ) show higher melting points due to intermolecular hydrogen bonding, which may correlate with crystallinity and formulation stability.

Synthetic Yields and Feasibility :

  • Derivatives with bulky substituents (e.g., trifluoromethylphenyl in ) often have lower yields (40–52% in ) due to steric hindrance during cyclization.
  • The target compound’s 4-acetamidophenylsulfonyloxy group may require protective strategies during synthesis to prevent premature hydrolysis.

Q & A

Q. Challenges :

  • Yield optimization : Competing side reactions (e.g., over-sulfonylation) require precise stoichiometry and temperature control (50–60°C) .
  • Purification : Chromatography (e.g., silica gel column with ethyl acetate/hexane) is critical due to polar by-products .

Basic: Which analytical techniques confirm the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for o-tolyl and sulfonamide groups) and ester carbonyl (δ ~165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dihydropyridazine ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~500–520) .
  • X-ray Crystallography : Resolves spatial arrangement of the sulfonyloxy and o-tolyl groups .

Basic: What functional groups dictate its reactivity?

Answer:
Key groups include:

  • Sulfonamide (–SO₂–) : Participates in hydrogen bonding with biological targets .
  • Ester (–COOEt) : Hydrolyzes under basic conditions to carboxylic acid .
  • Dihydropyridazine ring : Undergoes oxidation to pyridazine or substitution at the C4 position .

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

Parameter Optimal Condition Impact
Solvent Anhydrous DMF or THFEnhances sulfonylation efficiency
Temperature 50–60°C (for sulfonylation step)Minimizes decomposition
Catalyst DMAP (for esterification)Accelerates coupling reaction
Reaction Time 12–24 hrs (monitored via TLC/HPLC)Balances completion vs. side reactions

Advanced: What mechanisms explain its bioactivity in enzyme inhibition?

Answer:

  • Enzyme Binding : The sulfonamide group acts as a hydrogen-bond acceptor, targeting catalytic residues in enzymes (e.g., carbonic anhydrase) .
  • Dihydropyridazine Core : Mimics transition states in oxidoreductases, competitively inhibiting substrate binding .
  • Structure-Activity Relationship (SAR) : Fluorine or chlorine substitutions on the aryl group enhance binding affinity by 20–30% .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Purity : Impurities >5% reduce IC₅₀ values; validate via HPLC (>98% purity) .
  • Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation in aqueous buffers .

Advanced: What strategies enhance bioactivity through derivative synthesis?

Q. Methodology :

Electrophilic Substitution : Introduce halogens (Cl, F) at the o-tolyl group via Friedel-Crafts alkylation .

Ester Hydrolysis : Convert –COOEt to –COOH for improved water solubility and ionic interactions .

Sulfonamide Replacement : Substitute with phosphonate groups to modulate enzyme selectivity .

Q. Example :

Derivative Modification Bioactivity Change
Fluoro-substituted analog –F at C4 of o-tolyl2x increase in IC₅₀ vs. CAIX
Carboxylic acid derivative –COOEt → –COOHImproved solubility (logP ↓1.2)

Advanced: How to assess its stability under storage and experimental conditions?

Q. Protocol :

  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but hydrolytic degradation occurs in aqueous pH <3 or >10 .
  • Light Sensitivity : Store at –20°C in amber vials; UV-Vis spectroscopy detects photooxidation (λmax shifts from 280 nm to 320 nm) .
  • Long-Term Stability : Monitor via LC-MS every 3 months; <5% degradation over 12 months at –80°C .

Advanced: Can computational modeling predict its interaction with novel targets?

Q. Methodology :

Docking Studies (AutoDock Vina) : Screen against kinase or protease libraries using the sulfonamide as an anchor .

MD Simulations (GROMACS) : Simulate binding stability with MMP-9 (root-mean-square deviation <2 Å over 100 ns) .

QSAR Models : Correlate logP and polar surface area with membrane permeability (R² = 0.89) .

Advanced: How to design SAR studies for optimizing therapeutic potential?

Q. Framework :

Core Modifications : Compare dihydropyridazine vs. pyridazine cores on IC₅₀ (e.g., 10 nM vs. 120 nM for CAIX) .

Substituent Effects :

  • Electron-withdrawing groups (e.g., –NO₂) improve enzyme inhibition but reduce solubility.
  • Bulky groups (e.g., –CF₃) enhance selectivity by steric exclusion from off-target sites .

In Vivo Correlation : Measure pharmacokinetics (Cmax, t₁/₂) in rodent models for lead optimization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.